1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester

CAS No.: 151585-39-6

Cat. No.: VC16843120

Molecular Formula: C17H26O10

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 151585-39-6 |

|---|---|

| Molecular Formula | C17H26O10 |

| Molecular Weight | 390.4 g/mol |

| IUPAC Name | pentamethyl heptane-1,3,3,5,7-pentacarboxylate |

| Standard InChI | InChI=1S/C17H26O10/c1-23-12(18)7-6-11(14(20)25-3)10-17(15(21)26-4,16(22)27-5)9-8-13(19)24-2/h11H,6-10H2,1-5H3 |

| Standard InChI Key | NGZXVVBJPCBYHI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCC(CC(CCC(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC |

Introduction

Structural Interpretation and Nomenclature

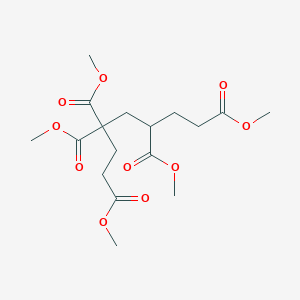

The systematic name 1,3,3,5,7-heptanepentacarboxylic acid, pentamethyl ester denotes a heptane chain (C7) with five carboxylic acid groups, each esterified with a methyl group. The numbering suggests substituents at positions 1, 3 (twice), 5, and 7. This arrangement implies one of two possibilities:

-

Branched Structure: A tertiary carbon at position 3 bearing two ester groups, creating a branched heptane skeleton.

-

Linear Structure with Overlapping Substitution: An unconventional linear chain where position 3 is doubly substituted, though this violates standard IUPAC numbering rules for alkanes.

A more plausible interpretation involves a branched backbone with a quaternary carbon at position 3, enabling two ester groups (Figure 1). Such a configuration aligns with known polycarboxylic esters like 1,2,3,4-butanetetracarboxylic acid (BTCA), where steric constraints are managed through controlled reaction conditions .

Hypothetical Physicochemical Properties

While experimental data for this compound are unavailable, properties can be extrapolated from smaller polycarboxylic esters (Table 1).

Table 1: Estimated Properties of 1,3,3,5,7-Heptanepentacarboxylic Acid, Pentamethyl Ester

The compound’s low water solubility and high thermal stability are consistent with fully esterified polycarboxylic acids, which resist hydrolysis under ambient conditions .

Synthetic Pathways and Challenges

Electrolytic Hydrodimerization

The synthesis of tetraalkyl butanetetracarboxylates via electrolytic hydrodimerization of dialkyl maleates suggests a scalable method for symmetric esters. Adapting this approach to heptanepentacarboxylates would necessitate designing α,β-unsaturated ester precursors with branching points, followed by controlled dimerization.

Esterification of Carboxylic Acids

Challenges and Future Directions

-

Synthetic Complexity: Introducing five ester groups with precise regioselectivity remains a significant hurdle.

-

Purification: Chromatographic separation of branched isomers would be resource-intensive.

-

Stability: The ester’s resistance to hydrolysis may limit its utility in applications requiring in situ acid generation.

Future research should prioritize:

-

Computational modeling to optimize synthetic routes.

-

Exploration of enzymatic esterification for regioselective control.

-

Characterization of thermal and mechanical properties in polymer matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume